4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . This compound is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 5-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 4-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Bromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.
4,5-Dibromo-1H-pyrrole-2-carbaldehyde: Contains an additional bromine atom at the 5-position.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(7)2-5(3-9)8-4/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFSWKRVUUKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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